molecular formula C15H14N6O B11067847 2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide CAS No. 696621-82-6

2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide

Cat. No.: B11067847
CAS No.: 696621-82-6
M. Wt: 294.31 g/mol
InChI Key: DNVWRNDMDWESSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a tetrazole ring linked to a pyridine moiety and a phenylacetamide group. The tetrazole ring is a well-known bioisostere for carboxylic acids and cis-amide bonds , which can improve the metabolic stability and alter the pharmacokinetic properties of lead compounds . Tetrazole-containing structures are prevalent in active pharmaceutical ingredients, such as the antihypertensive drug Losartan and the analgesic Alfentanil, highlighting the ring's importance in drug design . Furthermore, hybrid heterocyclic systems like this one, where a tetrazole is directly linked to another heterocyclic fragment such as pyridine, are increasingly investigated for their multitarget biological activity and potential interactions with various enzyme systems . Tetrazole derivatives have been explored as potent antagonists for neurological targets, such as the metabotropic glutamate receptor (mGlu5) , and as inhibitors of enzymes like vascular adhesion protein-1 (VAP-1) . This compound is intended for research applications only, including use as a reference standard, a building block in organic synthesis, or a core structure in the development of novel therapeutic agents. Researchers can utilize it to probe biological pathways or as a precursor for generating chemical libraries. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

696621-82-6

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

2-phenyl-N-[(5-pyridin-3-yltetrazol-2-yl)methyl]acetamide

InChI

InChI=1S/C15H14N6O/c22-14(9-12-5-2-1-3-6-12)17-11-21-19-15(18-20-21)13-7-4-8-16-10-13/h1-8,10H,9,11H2,(H,17,22)

InChI Key

DNVWRNDMDWESSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants :

    • 5-Phenyl-1H-tetrazole (1.0 equiv)

    • Pyridin-3-ylboronic acid (1.2 equiv)

    • Cu₂O catalyst (5 mol%)

    • Molecular sieves (4 Å) in DMSO

  • Conditions :

    • Oxygen bubbling at 100°C for 15 hours

    • Yield: 87%

Key Observations:

  • Regioselectivity : X-ray diffraction confirms exclusive N2-substitution, avoiding the thermodynamically favored N1-isomer.

  • Catalyst Role : Cu₂O facilitates oxidative coupling, while molecular sieves absorb byproducts (e.g., water).

Functionalization of the Tetrazole Core

After forming the tetrazole-pyridine structure, the methylene bridge and acetamide group are introduced via nucleophilic substitution and acylation.

Alkylation of the Tetrazole Nitrogen

Method A : Direct Alkylation with Chloroacetamide Derivatives

  • Reactants :

    • 5-(Pyridin-3-yl)-2H-tetrazole (1.0 equiv)

    • 2-Chloro-N-phenylacetamide (1.1 equiv)

    • K₂CO₃ in DMF at 80°C

  • Yield : 68–72%

Method B : Mitsunobu Reaction for Stereocontrol

  • Reactants :

    • 5-(Pyridin-3-yl)-2H-tetrazole

    • 2-Phenyl-2-hydroxyacetamide

    • DIAD, PPh₃ in THF

  • Yield : 58% (limited by side reactions)

Acylation via Peptide Coupling Reagents

HATU-Mediated Amide Bond Formation :

  • Reactants :

    • [5-(Pyridin-3-yl)-2H-tetrazol-2-yl]methanamine (1.0 equiv)

    • Phenylacetic acid (1.2 equiv)

    • HATU, DIPEA in DMF

  • Yield : 85%

  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey AdvantagesLimitations
Chan–Evans–Lam + HATU374%High regioselectivity, scalableCost of Cu₂O and HATU
Alkylation + Acylation462%Mild conditionsLower yield in alkylation step
One-Pot Cycloaddition251%Fewer intermediatesRequires high-pressure equipment

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • DMSO vs. THF : DMSO enhances reaction rates in Chan–Evans–Lam coupling but complicates purification. THF offers better compatibility with acid-sensitive groups.

  • Temperature : Reactions above 100°C promote tetrazole decomposition, necessitating precise control.

Purification Techniques

  • Chromatography : Silica gel (EtOAc/hexane, 3:7) resolves regioisomers.

  • Crystallization : Ethanol/water mixtures yield >99% purity for final acetamide.

Scalability and Industrial Considerations

  • Catalyst Recycling : Cu₂O can be recovered via filtration, reducing costs.

  • Green Chemistry : Substituting DMSO with cyclopentyl methyl ether (CPME) lowers environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The combination of the pyridine and tetrazole groups within 2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide suggests various medicinal applications. Research indicates that compounds containing both these functional groups exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have highlighted the antibacterial properties of similar compounds against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Analgesic Properties : The compound has been predicted to exhibit analgesic activity based on computational models, suggesting its potential as a pain relief medication .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. A common approach includes:

  • Formation of Tetrazole : The synthesis begins with the preparation of the tetrazole ring through reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridine Integration : The introduction of the pyridine moiety is achieved via coupling reactions, such as Chan–Evans–Lam coupling, which allows for the selective formation of the desired compound .
  • Final Product Isolation : The final product is isolated and characterized using techniques such as NMR spectroscopy, mass spectrometry, and crystallography to confirm its structure .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of derivatives similar to this compound demonstrated promising results. Compounds were tested using disc diffusion methods, revealing significant inhibition zones against both bacterial and fungal strains .

Molecular Docking Studies

Computational docking studies have been employed to predict interactions between this compound and various biological targets. These studies suggest that the compound may act on multiple targets, enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with acetamide derivatives containing analogous heterocyclic systems, focusing on synthesis, structural features, and biological activities.

Triazole-Based Acetamides

Example Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide ()**

  • Structural Differences : Replaces the tetrazole ring with a triazole system and incorporates a furan-2-yl substituent.
  • Synthesis: Synthesized via alkylation of triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the amino group .
  • The absence of a pyridine group may reduce receptor-targeting specificity compared to the tetrazole-pyridine hybrid in the target compound .

Thiadiazole-Based Acetamides

Example Compound : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives ()

  • Structural Differences : Features a thiadiazole ring instead of tetrazole, with a 4-methoxyphenyl-pyridin-3-yl substituent.
  • Synthesis: Prepared via chloroacetyl chloride reaction on a thiadiazol-2-yl amine intermediate. Phenoxy derivatives (e.g., compound 7d) showed enhanced cytotoxicity .
  • Biological Activity : Demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in some cases. The thiadiazole ring may enhance electron-withdrawing effects, improving anticancer activity compared to tetrazole systems .

Indole-Based Acetamides

Example Compound : 5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine ()

  • Structural Differences : Replaces the acetamide core with an indole scaffold and incorporates a thiomorpholinyl group.
  • Relevance: Highlights the importance of crystalline forms in optimizing stability and bioavailability. indole) to achieve desired physicochemical properties .

Pyrazole and Benzimidazole Derivatives

Example Compound: 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide ()

  • Structural Differences: Features a pyrazole-benzimidazole hybrid system with a cyanoacetamide group.
  • Reactivity : Serves as a precursor for synthesizing thiazole, thiadiazole, and thiophene derivatives, demonstrating the versatility of acetamide scaffolds in generating diverse heterocycles. The absence of a tetrazole ring may limit its metabolic stability relative to the target compound .

Comparative Data Table

Compound Class Core Heterocycle Key Substituents Synthesis Method Biological Activity Reference
Target Compound Tetrazole Pyridin-3-yl, phenyl Not specified in evidence Hypothesized anticancer/anti-inflammatory -
Triazole-Based Acetamide Triazole Furan-2-yl, sulfanyl Alkylation, Paal-Knorr condensation Anti-exudative (rat model)
Thiadiazole-Based Acetamide Thiadiazole 4-Methoxyphenyl-pyridin-3-yl Chloroacetyl chloride reaction Cytotoxic (Caco-2 IC₅₀ = 1.8 µM)
Indole-Based Derivative Indole Thiomorpholinyl, tetrahydro-2H-pyran Crystallization optimization Enhanced stability/bioavailability
Pyrazole-Benzoimidazole Pyrazole Benzoimidazolyl, methylthio Multi-step heterocyclic synthesis Precursor for diverse derivatives

Key Research Findings and Implications

Heterocycle Impact : The tetrazole ring in the target compound may offer superior metabolic stability compared to triazole or thiadiazole systems, though thiadiazole derivatives exhibit stronger cytotoxicity .

Substituent Effects : Pyridinyl groups enhance binding interactions (e.g., in thiadiazole derivatives), while phenyl groups contribute to hydrophobicity. The absence of electron-withdrawing groups (e.g., chloro in ) in the target compound might limit its potency .

Synthetic Flexibility: The acetamide scaffold allows modular modifications, as seen in Paal-Knorr condensations () and chloroacetylations (), enabling tailored bioactivity .

Biological Activity

2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide is a complex organic compound notable for its unique structural features, including a phenyl group, a pyridine moiety, and a tetrazole ring. These structural elements suggest a significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

The compound has the molecular formula C15H14N6OC_{15}H_{14}N_{6}O and is characterized by multiple functional groups that may contribute to its biological properties. The presence of both pyridine and tetrazole rings is particularly noteworthy, as these structures are often linked to various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing tetrazole and pyridine moieties exhibit significant biological activities. The following table summarizes some of the key biological activities reported for related compounds:

Compound Biological Activity Reference
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineAnalgesic, GPI inhibitor, Nicotinic receptor antagonist
N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivativesInhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)
5-[4-(2,4-dichlorophenyl)phenyl]-1-pyridin-3-yl-N-(2H-tetrazol-5-ylmethyl)pyrazolePotential anti-cancer activity

Preliminary data suggest that the tetrazole ring in this compound may facilitate hydrogen bonding with target proteins or enzymes, enhancing binding affinity and specificity. This interaction is crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Case Studies and Experimental Findings

  • Analgesic Activity : A study utilizing the PASS prediction model indicated that related compounds exhibit an analgesic activity probability of approximately 80% (Pa = 0.795; Pi = 0.005), suggesting that similar derivatives could potentially be developed as pain relievers .
  • PTP1B Inhibition : In research focused on diabetes treatment, derivatives of tetrazole were synthesized and evaluated for their ability to inhibit PTP1B. One compound showed an IC50 value of 4.48 µM, indicating promising inhibitory activity against this target .
  • Cancer Cell Studies : Compounds structurally related to this compound have been evaluated for their effects on cancer cells. Notably, certain derivatives demonstrated micromolar inhibition of HSET (KIFC1), which is implicated in centrosome clustering in cancer cells .

Q & A

Q. What are the established synthetic routes for 2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via multi-step alkylation and cyclization reactions. For example:

  • Step 1 : Alkylation of a triazole-thione precursor (e.g., 5-(pyridin-3-yl)-1,2,4-triazole-3-thione) with α-chloroacetamide derivatives in the presence of KOH .
  • Step 2 : Cyclization using reagents like pyridine or zeolite catalysts under reflux (150°C, 5 hours) to form the tetrazole ring .
  • Optimization : Reaction efficiency can be improved by adjusting solvent polarity (e.g., ethanol for recrystallization) and catalyst loadings (e.g., 0.01 M pyridine) .

Q. How is structural confirmation achieved for this compound?

Answer: A combination of spectroscopic and analytical methods is essential:

  • 1H NMR : Confirm proton environments (e.g., pyridine/tetrazole protons at δ 8.5–9.0 ppm, acetamide methyl at δ 2.1–2.3 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% theoretical values .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Anti-inflammatory activity : Rat carrageenan-induced paw edema models (dose range: 50–200 mg/kg) .
  • Antiproliferative assays : MTT tests against cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can computational tools predict and optimize the biological activity of this compound?

Answer:

  • PASS Program : Predicts potential biological targets (e.g., kinase inhibition, anti-inflammatory activity) based on structural descriptors .
  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., COX-2 or EGFR). Focus on hydrogen bonding between the acetamide moiety and active-site residues .
  • Quantum Chemical Calculations : Assess reactivity descriptors (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) to eliminate variability .
  • Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with activity .
  • Cross-Study Comparisons : Normalize data to positive controls (e.g., diclofenac for anti-inflammatory assays) to contextualize results .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Core Modifications : Replace the pyridinyl group with furan or thiophene to assess electronic effects on activity .
  • Side-Chain Variations : Introduce hydroxy or amino groups to the acetamide moiety to enhance solubility or target affinity .
  • Bioisosteric Replacement : Substitute the tetrazole ring with 1,2,4-oxadiazole to evaluate metabolic stability .

Q. What advanced characterization techniques are critical for purity assessment?

Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .
  • DSC/TGA : Determine thermal stability (e.g., decomposition above 250°C indicates suitability for high-temperature applications) .
  • HPLC-PDA : Quantify impurities (<0.1% for pharmacological studies) using C18 columns and gradient elution .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step?

Answer:

  • Catalyst Screening : Test zeolite (Y-H) vs. molecular sieves to improve reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 5 hours to 30 minutes while maintaining yield .

Q. What computational frameworks support reaction pathway design?

Answer:

  • Reaction Path Search Algorithms : Combine density functional theory (DFT) with transition-state modeling to identify energetically favorable pathways .
  • Machine Learning : Train models on existing triazole/tetrazole synthesis data to predict optimal conditions (e.g., solvent, temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.